N6-Methyl-xylo-adenosine

Adenosine Receptor Pharmacology GPCR Signaling Stereochemistry

Researchers using generic adenosine analogs for A1 receptor or m6A studies risk misleading results-the xylo-configuration and N6-methyl group are both essential for valid biological readouts. N6-Methyl-xylo-adenosine (CAS 65494-95-3) uniquely delivers both: inverted 3′-OH stereochemistry for constrained sugar pucker and N6-methyl epitope for m6A reader recognition. • Class-level non-xanthine A1 adenosine receptor antagonist for biased signaling studies • Defined monomethylated N6 position-substrate/inhibitor for m6A writers, erasers & readers in SAR assays • LogP -0.4, TPSA 126 Ų for predictable co-crystallization and fragment-based screening Supplied as ≥98% pure solid; stable under ambient shipping conditions.

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
Cat. No. B15142125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Methyl-xylo-adenosine
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8?,11-/m1/s1
InChIKeyVQAYFKKCNSOZKM-YGHVBYMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Methyl-xylo-adenosine Overview


N6-Methyl-xylo-adenosine (CAS 65494-95-3) is a synthetic nucleoside analog classified as a xylo-configured, N6-methylated adenosine derivative [1]. With a molecular formula of C11H15N5O4 and a molecular weight of 281.27 g/mol, its structure incorporates a methyl group at the N6 position of the adenine base and a xylofuranosyl sugar moiety in place of the canonical ribose . This compound is primarily employed as a research tool to investigate adenosine receptor pharmacology and as a chemical probe in epitranscriptomics, specifically for studying N6-methyladenosine (m6A) biology [2].

N6-Methyl-xylo-adenosine Generic Substitution Risks


Substitution with a generic adenosine analog—such as unmodified adenosine, a ribose-configured N6-methyladenosine (m6A), or a non-methylated xylo-adenosine—is scientifically invalid. The specific combination of the N6-methyl group and the xylo-configuration (inversion of the 3'-hydroxyl stereochemistry relative to ribose) dictates distinct conformational preferences and hydrogen-bonding networks critical for molecular recognition. For instance, the xylo-configuration in related series is known to ablate or dramatically alter agonist activity at adenosine receptor subtypes, frequently converting agonists into antagonists [1]. In epitranscriptomics, the methyl group serves as a primary recognition epitope for reader proteins, while the sugar pucker influences enzymatic incorporation and processing [2]. Using a compound with only one of these two modifications, or with the incorrect sugar stereochemistry, will yield non-comparable, and likely misleading, biological readouts.

N6-Methyl-xylo-adenosine Quantitative Evidence


A1 Adenosine Receptor: Xylo vs. Ribo Stereochemistry

The xylo-configuration fundamentally alters the pharmacological profile of adenosine derivatives. A direct comparative study of a closely related N6-cyclopentyl-xylofuranosyladenosine series demonstrated that the xylo-sugar stereochemistry converts these compounds from adenosine agonists into potent A1 adenosine receptor antagonists, with a representative analog exhibiting a binding affinity (Ki) of 190 nM for the rat A1 receptor [1]. This stereochemical-dependent functional inversion is a hallmark of the xylo scaffold and stands in stark contrast to the ribose-configured counterpart, which typically retains agonist activity.

Adenosine Receptor Pharmacology GPCR Signaling Stereochemistry

Mono- vs. Dimethyl Xylo-adenosine Identity and Purity

A key structural comparator is N6,N6-Dimethyl-xylo-adenosine (CAS 669055-52-1), which carries an additional methyl group on the exocyclic amine. This seemingly minor modification results in a significant change in molecular weight (281.27 g/mol vs. 295.29 g/mol) and, more importantly, alters the hydrogen-bonding donor capacity of the N6 position . While the monomethyl analog (N6-Methyl-xylo-adenosine) can still act as a hydrogen bond donor, the dimethyl analog cannot, which can fundamentally impact its binding mode to target proteins and its potential to be further modified by cellular machinery. Reputable suppliers of N6-Methyl-xylo-adenosine provide material with a specified purity of ≥98%, ensuring the monomethylated species is not contaminated with the functionally distinct dimethyl derivative .

Analytical Chemistry Quality Control Nucleoside Synthesis

Physicochemical Properties vs. Adenosine

The N6-methylation and xylo-configuration impart distinct physicochemical properties to N6-Methyl-xylo-adenosine compared to the endogenous ligand adenosine. Specifically, the compound exhibits a computed LogP (XLogP3) of -0.4 and a Topological Polar Surface Area (TPSA) of 126 Ų [1]. In contrast, adenosine has a computed XLogP3 of -1.0 and a TPSA of 140 Ų. The reduced polarity and increased lipophilicity of the analog can translate to altered membrane permeability and protein binding characteristics, factors critical for designing cellular assays or interpreting in vitro pharmacology.

Drug Discovery ADME Properties Computational Chemistry

N6-Methyl-xylo-adenosine Research Applications


A1 Receptor Antagonism and Functional Selectivity

Based on the class-level evidence that xylo-configured N6-substituted adenosines function as non-xanthine A1 adenosine receptor antagonists, N6-Methyl-xylo-adenosine is a high-value tool for investigating A1 receptor pharmacology [1]. It is particularly useful for studies where the functional selectivity of the xylo-scaffold is required, such as probing biased signaling pathways or distinguishing on-target from off-target effects of other adenosine receptor modulators.

Chemical Probe for Epitranscriptomic Assays

N6-Methyl-xylo-adenosine is indicated for use as a substrate or inhibitor in biochemical assays with RNA methyltransferases (writers), demethylases (erasers), and m6A-binding proteins (readers). Its defined, monomethylated N6 position with a conserved hydrogen bond donor is critical for precise structure-activity relationship (SAR) studies, as highlighted by the functional differences with its dimethyl congener . The xylo-configuration offers a constrained sugar pucker that can be exploited to interrogate the stereochemical requirements of m6A-recognition domains.

Structural Biology of Nucleoside-Binding Domains

The combined N6-methyl and xylo-sugar modifications provide a unique conformational fingerprint for co-crystallization or NMR studies. Its distinct physicochemical properties, including a LogP of -0.4 and TPSA of 126 Ų [2], offer a predictable alternative to adenosine for soaking experiments designed to map the chemical space of nucleoside-binding pockets in enzymes or receptors. This can aid in fragment-based drug discovery efforts targeting the adenosine binding site.

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